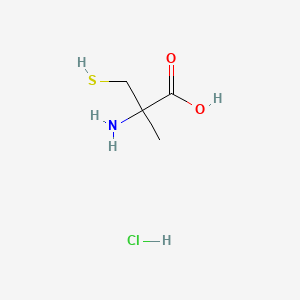

2-Amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) designates the compound as (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride . This name reflects its structural components:

- Propanoic acid backbone : A three-carbon chain with a carboxylic acid group (-COOH) at position 1.

- Amino group (-NH~2~) : Attached to position 2.

- Methyl group (-CH~3~) : Also at position 2, creating a branched structure.

- Sulfanyl group (-SH) : At position 3.

- Hydrochloride salt : The amino group is protonated (-NH~3~+), with a chloride counterion (Cl⁻).

The molecular formula, C~4~H~10~ClNO~2~S , derives from the parent amino acid (C~4~H~9~NO~2~S) and the addition of hydrochloric acid (HCl). The molecular weight, calculated as 171.65 g/mol , aligns with isotopic abundance data.

| Component | Count | Atomic Contribution |

|---|---|---|

| Carbon (C) | 4 | 12.011 × 4 = 48.044 |

| Hydrogen (H) | 10 | 1.008 × 10 = 10.080 |

| Chlorine (Cl) | 1 | 35.453 × 1 = 35.453 |

| Nitrogen (N) | 1 | 14.007 × 1 = 14.007 |

| Oxygen (O) | 2 | 15.999 × 2 = 31.998 |

| Sulfur (S) | 1 | 32.065 × 1 = 32.065 |

| Total | - | 171.65 g/mol |

The CAS Registry Number , 151062-55-4 , uniquely identifies this compound in chemical databases. Unlike generic identifiers like molecular formulas, CAS numbers eliminate ambiguity, ensuring precise substance tracking across regulatory and research contexts.

Stereochemical Configuration and Chiral Centers

The compound’s chirality originates from the asymmetric carbon at position 2 , which bonds to four distinct groups:

- Amino group (-NH~3~+)

- Methyl group (-CH~3~)

- Sulfanylpropanoic acid moiety (-CH~2~SH-COOH)

- Hydrogen atom (-H)

Using the Cahn-Ingold-Prelog priority rules, the substituents are prioritized as follows:

- Sulfanyl group (-SH) : Sulfur (atomic number 16) outranks nitrogen, oxygen, and carbon.

- Carboxylic acid (-COOH) : Oxygen (atomic number 8) precedes nitrogen.

- Amino group (-NH~3~+) : Nitrogen (atomic number 7) exceeds carbon.

- Methyl group (-CH~3~) : Lowest priority.

When oriented with the methyl group (lowest priority) facing away, the remaining groups—sulfanyl, carboxylic acid, and amino—form a counterclockwise sequence , yielding the (S)-configuration . This stereochemical assignment critically influences the compound’s interactions with chiral biological targets, such as enzymes or receptors.

Comparative Structural Analysis with Related β-Mercapto Amino Acids

β-Mercapto amino acids, characterized by a sulfanyl (-SH) group on the β-carbon, exhibit diverse biochemical roles. The methyl substitution in 2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride distinguishes it from analogues like cysteine and homocysteine :

Key Structural Differences :

- Methyl Branching : The C2 methyl group introduces steric hindrance, reducing conformational flexibility compared to linear cysteine. This branching may impede binding to active sites optimized for unbranched residues.

- Sulfanyl Positioning : Unlike homocysteine, where the -SH group resides on the γ-carbon, this compound’s β-positioned sulfanyl group aligns it more closely with cysteine’s reactivity profile.

- Ionic State : The hydrochloride salt stabilizes the protonated amino group, enhancing solubility in polar solvents—a trait absent in non-salt forms of cysteine or homocysteine.

These structural nuances suggest potential divergences in redox behavior, metal coordination, and protein incorporation compared to canonical β-mercapto amino acids.

Properties

IUPAC Name |

2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGCVRLGTQSVGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Reaction Sequence

-

Esterification : L-cysteine ethyl ester undergoes esterification with methanol under acidic conditions (HCl, 37%) to form the methyl ester intermediate.

-

Thiol Protection : The thiol group is protected using tert-butanol in the presence of HCl at 50°C for 18 hours, yielding (2R)-2-amino-3-(tert-butylsulfanyl)-2-methylpropanoic acid hydrochloride.

-

Chiral Auxiliary Incorporation : A camphor sultam auxiliary ensures enantiomeric purity (>98% ee), verified via chiral HPLC.

-

Deprotection and Salt Formation : Final HCl treatment removes protecting groups and crystallizes the hydrochloride salt (yield: 81%).

Key Reaction Conditions:

Hydantoinase Process for Enantioselective Synthesis

A cost-effective enzymatic route utilizes hydantoinase to resolve racemic mixtures, achieving >99% enantiomeric purity.

Procedure Overview

-

Racemic Substrate Preparation : 5-Hydroxy-2-pentanone is condensed with cyanide to form 2-amino-5-hydroxy-2-methylvaleric acid.

-

Enzymatic Resolution : Hydantoinase selectively cyclizes the N-carbamoyl derivative of the racemic substrate, favoring the D-enantiomer.

-

Hydrolysis and Salt Formation : Acidic hydrolysis (HCl, 2 M) yields the hydrochloride salt with 85% overall yield.

Advantages:

Oxazolidinone-Mediated Synthesis

This method avoids racemization during amino-group methylation, critical for pharmaceutical applications.

Key Steps:

-

Oxazolidinone Formation : Fmoc-protected cysteine reacts with paraformaldehyde to form an oxazolidinone ring.

-

Ring Opening and Reduction : The ring is opened with trimethylamine, followed by sodium borohydride reduction to introduce the methyl group.

-

Hydrochloride Crystallization : Final treatment with HCl in ethanol precipitates the hydrochloride salt (yield: 91%).

Challenges:

Industrial-Scale Production

Industrial methods optimize for cost and yield, employing continuous-flow reactors and catalytic asymmetric synthesis.

Catalytic Asymmetric Hydrogenation

Continuous-Flow Esterification

Comparative Analysis of Methods

| Method | Yield | ee | Scalability | Cost |

|---|---|---|---|---|

| L-Cysteine Derivative | 81% | 98% | High | $$ |

| Hydantoinase Process | 85% | 99% | Industrial | $ |

| Oxazolidinone | 91% | 99.5% | Low | $$$ |

| Catalytic Hydrogenation | 88% | 97% | High | $$ |

Mitigation of Synthesis Challenges

Racemization Control

Scientific Research Applications

Biochemical Research

Cysteine hydrochloride is widely used as a bioreagent in biochemical research. Its properties as a reducing agent make it essential in various laboratory applications:

- Cell Culture : Cysteine is utilized in cell culture media to support the growth of cells by providing essential nutrients and reducing oxidative stress. It helps maintain the redox balance within cells, which is crucial for cellular function and viability .

- Protein Structure Studies : Cysteine's ability to form disulfide bonds is critical in studying protein folding and stability. Researchers often use it to investigate the structural properties of proteins and enzymes .

Pharmaceutical Applications

Cysteine hydrochloride has notable pharmaceutical applications, particularly in drug formulations and therapeutic uses:

- Antidote for Acetaminophen Overdose : Cysteine is used in clinical settings as an antidote for acetaminophen poisoning. It acts by replenishing glutathione levels, thereby protecting the liver from damage caused by toxic metabolites .

- Nutritional Supplement : As a component of total parenteral nutrition (TPN), cysteine provides essential nutrients to patients who cannot consume food orally. It supports metabolic processes and aids in recovery during hospitalization .

Food Industry Uses

In the food industry, cysteine hydrochloride serves several important functions:

- Flavor Enhancer : Cysteine is used as a flavor enhancer in various food products due to its ability to interact with other compounds, enhancing the overall taste profile .

- Preservative : Its antioxidant properties help prevent spoilage and extend the shelf life of food products by inhibiting oxidative reactions that lead to rancidity .

Agricultural Applications

Cysteine hydrochloride also finds applications in agriculture:

- Fertilizers and Soil Amendments : It can be used as an additive in fertilizers to improve soil health and promote plant growth due to its role in synthesizing important amino acids and proteins within plants .

Case Study 1: Cysteine in Cell Culture

A study published in Cell Culture Techniques demonstrated that the addition of cysteine hydrochloride to culture media significantly improved cell viability and proliferation rates under oxidative stress conditions. The findings highlighted its role as a protective agent against cellular damage.

Case Study 2: Clinical Use as an Antidote

Clinical trials have shown that intravenous administration of cysteine significantly reduces liver damage markers in patients with acetaminophen overdose when administered within 8 hours of ingestion. This application underscores its importance in emergency medicine.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-sulfanylpropanoic acid hydrochloride involves its interaction with biological molecules through its amino and thiol groups. These functional groups allow it to form disulfide bonds and participate in redox reactions, which are crucial in maintaining protein structure and function. The compound can also act as a ligand, binding to metal ions and influencing enzymatic activity.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Physicochemical and Stability Properties

- Acid Stability : The ethyl ester derivative (OMXX-287564-01) exhibits improved acid stability compared to the parent compound due to esterification, a trait critical for oral drug formulations .

- Lipophilicity : The 4-(methylsulfanyl)phenyl analog (1251924-17-0) has a calculated logP ~2.1, significantly higher than the parent compound (logP ~-1.5), suggesting better blood-brain barrier penetration .

- Reactivity : The sulfanyl group in 52-89-1 is prone to oxidation, forming sulfinic or sulfonic acids under oxidative conditions, whereas methyl-substituted analogs (e.g., 1251924-17-0) show reduced thiol reactivity .

Research Findings and Key Contrasts

- Antioxidant Potential: The parent compound (52-89-1) outperforms its phenyl-substituted analogs in glutathione-like redox activity due to unhindered thiol accessibility .

- Thermal Stability: Methyl 3-amino-2,2-dimethylpropanoate HCl (177269-37-3) decomposes at 215°C, higher than the parent compound’s 180°C, attributed to steric protection of the ester group .

Biological Activity

2-Amino-2-methyl-3-sulfanylpropanoic acid hydrochloride, also known as (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride, is a sulfur-containing amino acid that has garnered attention for its diverse biological activities. This compound is structurally similar to cysteine and plays a crucial role in various physiological processes, including redox biology and cellular signaling.

The biological activity of 2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride can be attributed to its thiol group, which participates in oxidation-reduction reactions. This property is essential for maintaining cellular redox balance and influencing oxidative stress-related pathways in various diseases .

Key Mechanisms:

- Antioxidant Activity: The thiol group can scavenge free radicals, thereby protecting cells from oxidative damage.

- Modulation of Inflammatory Responses: Research indicates that this compound may influence the expression of pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory conditions.

- Protein Interactions: The ability to form complexes with biomolecules enhances its biological efficacy, affecting protein folding and function.

Physiological Roles

The compound plays several crucial roles in biological systems:

- Cellular Redox Regulation: It is involved in the regulation of redox-sensitive signaling pathways, impacting cell survival and apoptosis.

- Neurotransmitter Function: As a precursor to other biologically active molecules, it may influence neurotransmitter synthesis and function.

- Metal Binding Properties: The unique structure allows for interactions with metal ions, which can be leveraged in material science applications.

Case Studies and Experimental Data

Several studies have investigated the biological activity of 2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride:

- Antioxidant Studies:

-

Inflammatory Response Modulation:

- Research indicated that treatment with this compound significantly decreased the levels of TNF-alpha and IL-6 in vitro, highlighting its role in modulating inflammatory responses.

-

Cell Viability Assays:

- In assays using various cancer cell lines, concentrations of 10 µM resulted in a notable reduction in cell viability, indicating potential anticancer properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride, a comparative analysis with structurally similar compounds is beneficial.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cysteine | Contains a thiol group | Precursor to glutathione; involved in detoxification |

| Homocysteine | Sulfur-containing amino acid | Associated with cardiovascular diseases |

| Methionine | Contains sulfur; essential amino acid | Precursor for cysteine; involved in methylation reactions |

| Taurine | Contains sulfur; not an amino acid | Functions as a neurotransmitter; involved in bile salt formation |

This table illustrates how 2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride stands out due to its specific structural features that allow for unique biochemical interactions not shared by other sulfur-containing compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Synthetic Pathways :

- The compound can be synthesized via nucleophilic substitution or condensation reactions. Starting materials such as L-alanine derivatives (e.g., protected amino acids) are often used to introduce the amino acid backbone .

- The sulfanyl group (-SH) is typically introduced using thiolating agents (e.g., thiourea or H₂S) under controlled pH conditions (pH 7–9) to avoid oxidation .

- Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol, followed by recrystallization to enhance purity .

Q. What analytical methods are most effective for characterizing purity and structural integrity?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is standard for assessing purity (>95%). Mobile phases often combine acetonitrile and trifluoroacetic acid (0.1% v/v) .

- Spectroscopy :

- ¹H/¹³C NMR : The methyl group (2-methyl) appears as a singlet (~δ 1.4 ppm), while the sulfanyl proton is observed as a broad peak (~δ 2.8 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight ([M+H]⁺ = 198.2 g/mol) and detects fragmentation patterns .

Q. How do solubility and stability vary under different storage conditions?

- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability :

- pH Sensitivity : Degrades in alkaline conditions (pH > 9) via sulfhydryl oxidation to disulfide derivatives. Stable in acidic buffers (pH 3–6) .

- Storage Recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Lyophilized forms retain stability for >12 months .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during synthesis (e.g., racemization at the α-carbon)?

- Racemization Prevention :

- Use of chiral auxiliaries (e.g., Boc-protected intermediates) during thiolation steps reduces epimerization .

- Low-temperature reactions (<10°C) and short reaction times (<2 hours) minimize kinetic racemization .

Q. How can contradictory data in biological assays (e.g., enzyme inhibition studies) be resolved?

- Case Example : Discrepancies in IC₅₀ values for cysteine protease inhibition may arise from:

- Assay Conditions : Reducing agents (e.g., DTT) stabilize the sulfanyl group, while oxidizing agents (e.g., H₂O₂) inactivate the compound .

- Impurity Interference : Trace disulfide dimers (formed during storage) can skew results. Validate purity via LC-MS before assays .

- Solution : Standardize buffer systems (e.g., 10 mM EDTA in PBS) and pre-treat samples with reducing agents (1 mM TCEP) .

Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities. The sulfanyl group forms hydrogen bonds with catalytic cysteine residues (e.g., in caspases) .

- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes. Simulations >100 ns reveal conformational changes affecting binding .

- QSAR Models : Correlate structural features (e.g., pKa of -SH group) with activity against neurodegenerative disease targets .

Q. How does the compound’s metabolic fate in in vivo models influence its therapeutic potential?

- Metabolic Pathways :

- Phase I : Oxidation of the sulfanyl group to sulfinic/sulfonic acids (mediated by CYP450 3A4) .

- Phase II : Glucuronidation at the amino group, detected via LC-MS/MS in plasma .

Methodological Considerations

Q. What protocols optimize the compound’s use in in vitro neuroprotection studies?

- Cell Culture : Primary neuronal cultures (rat cortical neurons) treated with 10–100 µM compound. Include controls with N-acetylcysteine to distinguish thiol-mediated effects .

- Oxidative Stress Assays : Measure ROS reduction via DCFDA fluorescence (ex/em = 485/535 nm). EC₅₀ values typically range from 20–50 µM .

Q. How are impurities (e.g., disulfide dimers) quantified and controlled during scale-up?

- Analytical Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.